5-Bromo-1H-benzo[D]imidazole-2(3H)-thione
Overview
Description
The compound 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activity and its role as a building block in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the use of bromo-substituted precursors. For instance, a copper-catalyzed cascade reaction of o-bromoarylisothiocyanates with isocyanides has been developed to synthesize benzo[d]imidazo[5,1-b]thiazole derivatives, which are structurally related to 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione . Additionally, the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds has been achieved by cyclocondensation of acetyl benzimidazoles with thiourea, demonstrating the versatility of bromo-benzimidazole compounds in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex, as seen in the synthesis and crystal structure analysis of a spiro-imidazo[2,1-b]benzo[d]thiazole derivative, which revealed an essentially planar part formed by the five-membered thiazole ring and imidazole ring . This suggests that the molecular structure of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione would also exhibit a planar configuration, which could be important for its biological activity.
Chemical Reactions Analysis
Benzimidazole derivatives are known to undergo various chemical reactions, which can be utilized to create a wide array of biologically active compounds. For example, the hybrid molecules containing benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazole moieties have shown potent apoptosis-inducing activity on human myeloid leukaemia cells . This indicates that 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione could potentially be modified to enhance its biological activity through similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as their solubility, melting point, and stability, are crucial for their practical applications. The physico-chemical properties of bromobenzyl-benzylidene-imidazolidinediones have been described, and their microbiological activity has been evaluated, demonstrating the importance of these properties in the context of biological activity . Although the specific properties of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione are not detailed in the provided papers, similar compounds have shown significant biological activities, suggesting that this compound may also possess valuable properties for further exploration.
Scientific Research Applications
Therapeutic Potential and Medicinal Chemistry
5-Bromo-1H-benzo[D]imidazole-2(3H)-thione, as a derivative of benzimidazole and imidazole compounds, is involved in a wide array of therapeutic applications. Benzimidazole derivatives are recognized for their diverse biological and clinical applications, with studies indicating that various substituents around the benzimidazole nucleus result in pharmacologically active compounds of therapeutic interest. These compounds have been implemented in the development of antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant as well as depressant agents, making them significant scaffolds for the development of new therapeutic agents (Babbar, Swikriti, & Arora, 2020). Similarly, imidazole derivatives have shown promise in antitumor activities, with specific derivatives undergoing preclinical testing stages, indicating their potential in drug discovery and synthesis for various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis and catalysis, the benzimidazole and imidazole derivatives serve as crucial components. The synthesis of these compounds involves various chemical reactions, offering a broad spectrum of potential applications in medicinal chemistry and other fields. For instance, the synthesis of nitrogen-containing heterocycles, including imidazole derivatives, involves tandem reactions, indicating the compound's significance in developing applications of tandem catalysis in medicinal chemistry (Campos & Berteina‐Raboin, 2020).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole derivatives, closely related to benzimidazole derivatives, have been explored for their antioxidant and anti-inflammatory properties. These derivatives are seen as lead molecules for designing and developing therapeutic agents, including anticancer, anti-inflammatory, and antiviral agents. The research in this area aims to synthesize benzofused thiazole derivatives and test their antioxidant and anti-inflammatory activities, contributing to the development of new therapeutic agents (Raut et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTQEFLQSTYJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388217 | |
Record name | 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-benzo[D]imidazole-2(3H)-thione | |
CAS RN |
68468-39-3 | |
Record name | 68468-39-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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